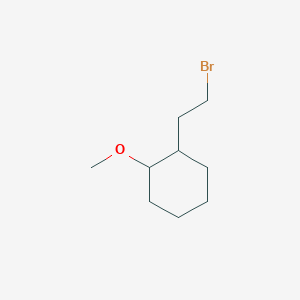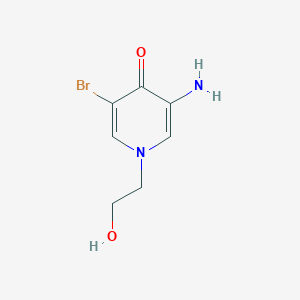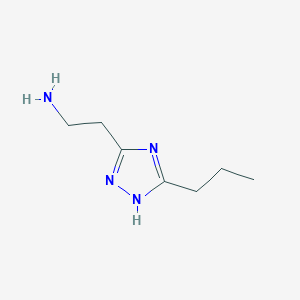
5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloro group, an isopropyl group, and a trifluoromethyl group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the isopropyl group: Alkylation can be carried out using isopropyl bromide in the presence of a base like potassium carbonate.
Introduction of the trifluoromethyl group: This can be achieved using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the removal of the chloro or trifluoromethyl groups, resulting in simpler pyrazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced pyrazole derivatives with fewer substituents.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry: Used in the development of agrochemicals, such as herbicides and fungicides, due to its bioactive properties.
作用機序
The mechanism of action of 5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine depends on its specific application:
Biological Targets: It may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: The compound may affect various biochemical pathways, such as those involved in inflammation or microbial growth.
類似化合物との比較
Similar Compounds
5-Chloro-1-(propan-2-yl)-3-methyl-1H-pyrazol-4-amine: Similar structure but lacks the trifluoromethyl group.
5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-ol: Similar structure but has a hydroxyl group instead of an amine group.
Uniqueness
5-Chloro-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-4-amine is unique due to the presence of both the chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of compounds, making this compound potentially more effective in certain applications.
特性
分子式 |
C7H9ClF3N3 |
|---|---|
分子量 |
227.61 g/mol |
IUPAC名 |
5-chloro-1-propan-2-yl-3-(trifluoromethyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H9ClF3N3/c1-3(2)14-6(8)4(12)5(13-14)7(9,10)11/h3H,12H2,1-2H3 |
InChIキー |
HVAUEZYGLNHZHD-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=C(C(=N1)C(F)(F)F)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


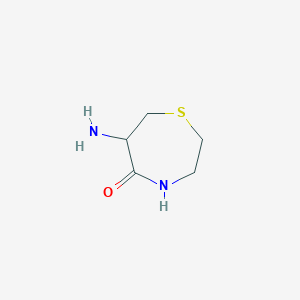
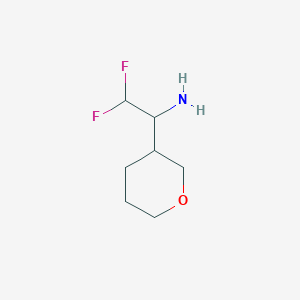

![2-{Methyl[2,2,2-trifluoro-1-(oxolan-2-yl)ethyl]amino}acetic acid](/img/structure/B13199054.png)

![7-Fluoro-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13199068.png)

![2-[(1,3-Thiazol-5-yl)methoxy]propanoic acid hydrochloride](/img/structure/B13199077.png)
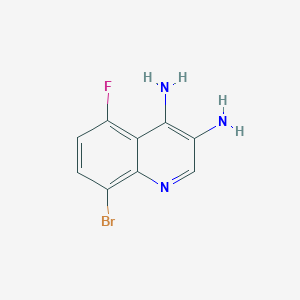
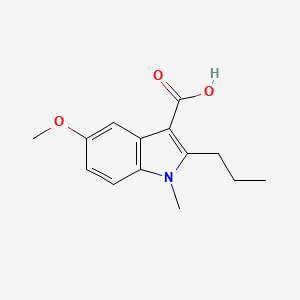
![Methyl 2,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199086.png)
